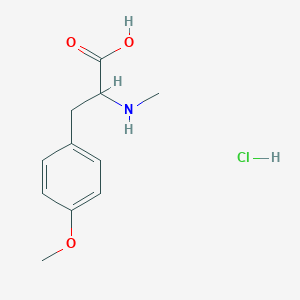

N-Me-D-Tyr(Me)-OH.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClNO3 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-(methylamino)propanoic acid;hydrochloride |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8;/h3-6,10,12H,7H2,1-2H3,(H,13,14);1H |

InChI Key |

HJEBPOLERPVYET-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)OC)C(=O)O.Cl |

Origin of Product |

United States |

Significance of N Methylated Amino Acids in Peptide Science

The methylation of the nitrogen atom on the amino acid backbone is a strategic modification in peptide chemistry. researchgate.netnih.govnih.govenamine.netmerckmillipore.com This seemingly simple addition of a methyl group can profoundly influence the resulting peptide's properties. researchgate.net

N-methylation introduces a steric hindrance that restricts the rotation around the N-Cα bond, thereby constraining the conformational flexibility of the peptide backbone. nih.gov This can lead to the stabilization of specific secondary structures, such as turns or helices. merckmillipore.com A significant consequence of N-methylation is the enhanced resistance of the adjacent peptide bond to enzymatic degradation by proteases. researchgate.netenamine.netmerckmillipore.com This increased proteolytic stability is a critical attribute for developing peptide-based therapeutics with longer in vivo half-lives. merckmillipore.com

Furthermore, the replacement of the N-H proton with an N-CH3 group eliminates a hydrogen bond donor, which can reduce interchain aggregation and improve the solubility of the peptide. merckmillipore.com This modification can also enhance membrane permeability and bioavailability, key pharmacokinetic properties for drug candidates. researchgate.net The introduction of N-methylated amino acids is a well-established strategy for creating peptidomimetics with improved therapeutic profiles. researchgate.net

Stereochemical Considerations: the Role of D Amino Acids in Molecular Design

While proteins and peptides in most organisms are exclusively composed of L-amino acids, the incorporation of their non-natural mirror images, D-amino acids, is a powerful tool in molecular design. psu.edujpt.com The primary advantage of using D-amino acids in peptide synthesis is the significant increase in stability against enzymatic degradation. lifetein.comfrontiersin.org Proteolytic enzymes are stereospecific and are generally unable to recognize or cleave peptide bonds involving D-amino acids, leading to a longer half-life of the peptide in biological systems. lifetein.com

The introduction of a D-amino acid induces a local change in the peptide's conformational landscape. psu.edu While L-amino acids typically favor right-handed helical structures, D-amino acids can facilitate the formation of left-handed helices or specific turn structures, such as prime β-turns. psu.edu This allows for precise control over the three-dimensional structure of a peptide, which is crucial for its interaction with biological targets like receptors and enzymes. jpt.com By strategically placing D-amino acids, researchers can design peptides with unique conformations and potentially novel biological activities not seen in their all-L-counterparts. lifetein.com This approach has been instrumental in the development of more stable and potent peptide-based drugs. jpt.com

Functionalization of Tyrosine: Investigating N and O Methyl Modifications

Strategies for N-Methylation of D-Tyrosine Precursors

The introduction of a methyl group to the nitrogen atom of D-tyrosine is a critical step that can be achieved through several methodologies. One common approach involves the use of sulfonamide protection. The N-terminal amino group is first protected with a group like o-nitrobenzenesulfonyl (o-NBS). This protection makes the sulfonamide NH proton significantly more acidic than other amide protons, allowing for selective deprotonation and subsequent methylation. monash.edu For instance, the sulfonamide can be treated with a base such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and then alkylated with methyl p-nitrobenzenesulfonate. monash.edu This method provides site-selective N-methylation without affecting other parts of the peptide. monash.edu The o-NBS group can later be removed under mild conditions using a thiol and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). monash.edu

Another strategy involves the direct alkylation of N-tosyl amino acids. Treating N-protected amino acids with sodium hydride and a large excess of methyl iodide can produce N-methylated products, which can then be saponified to the free acids. monash.edu Reductive amination of an appropriate precursor is also a viable route. For example, N-formyl-D-tryptophan methyl ester can be reduced with BH3·SMe2 to yield the N-methyl-D-tryptophan methyl ester. monash.edu

A historical method developed by Fischer involves the nucleophilic displacement of optically active (R)-α-bromo acids with methylamine. monash.edu The required α-bromo acids are typically generated from the parent amino acid via diazotization. monash.edu

Approaches for O-Methylation at the Phenolic Hydroxyl Group of Tyrosine

The methylation of the phenolic hydroxyl group of tyrosine is generally accomplished through a nucleophilic substitution reaction. A widely used method is the Williamson ether synthesis, where the hydroxyl group is deprotonated by a base, followed by reaction with a methylating agent like methyl iodide. caltech.edu For example, treating a methanolic solution of methyl-N-acetyl-L-tyrosinate with sodium methylate and methyl iodide can yield the O-methylated product. caltech.edu However, this method carries a risk of racemization at the alpha-carbon due to the basic conditions. caltech.edu

To circumvent this, the selection of the base and reaction conditions is crucial. Potassium carbonate (K₂CO₃) is a commonly used base in solvents like dimethylformamide (DMF) or acetone. The reaction is typically carried out at temperatures ranging from 0 to 25°C. After the reaction, the product can be purified by recrystallization or column chromatography. It's important to note that the amino group must be protected before O-methylation to prevent undesired side reactions. caltech.edu

Incorporation of this compound into Peptide Architectures

Incorporating N-methylated amino acids like this compound into peptide chains presents unique challenges due to the increased steric hindrance of the N-methyl group, which can slow down coupling reactions and increase the risk of side reactions, including epimerization. peptide.comresearchgate.net

Advanced Protecting Group Chemistry for this compound

The successful synthesis of peptides containing N-methylated amino acids relies heavily on an orthogonal protection strategy, where the N-terminal protecting group and side-chain protecting groups can be removed under different conditions. peptide.comiris-biotech.de

For the α-amino group, the most common temporary protecting groups in solid-phase peptide synthesis (SPPS) are 9-fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc). peptide.com The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, removed with moderate acids like trifluoroacetic acid (TFA). peptide.comiris-biotech.de

The phenolic hydroxyl group of tyrosine requires a more permanent protecting group that is stable throughout the peptide synthesis. creative-peptides.com In the Boc-based strategy, benzyl (B1604629) (Bzl) or 2-bromobenzyloxycarbonyl (BrZ) groups are common choices. creative-peptides.comacs.org However, Bzl protection can be unstable under the acidic conditions used for Boc removal and can lead to side products during final cleavage with hydrogen fluoride (B91410) (HF). acs.org The Z(o-Br) group offers greater stability. acs.org In the more widely used Fmoc strategy, the tert-butyl (tBu) group is the preferred protecting group for the tyrosine sidechain. iris-biotech.depeptide.com

For the N-methylamino group itself, if introduced early in the synthesis, it may not require a specific protecting group. However, for certain synthetic strategies, specialized protecting groups for secondary amines might be employed.

| Protecting Group | Target Functional Group | Removal Conditions | Strategy |

| Fmoc | α-Amino | Piperidine (base) | SPPS |

| Boc | α-Amino | Trifluoroacetic acid (acid) | SPPS |

| tBu | Phenolic Hydroxyl (Tyr) | Trifluoroacetic acid (acid) | Fmoc SPPS |

| Bzl | Phenolic Hydroxyl (Tyr) | Strong acid (e.g., HF) | Boc SPPS |

| Z(o-Br) | Phenolic Hydroxyl (Tyr) | Strong acid (e.g., HF) | Boc SPPS |

Optimized Coupling Reagents and Conditions for N-Methylated Amino Acid Residues in Peptide Synthesis

The steric hindrance of N-methylated amino acids necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and reaction times. Standard carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be less effective for coupling sterically hindered residues. bachem.comlookchem.com

Uronium/aminium salts such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular and effective choices for difficult couplings, including those involving N-methylated amino acids. peptide.combachem.compeptide.com HATU, in particular, is known to react faster and with less epimerization. peptide.com Phosphonium (B103445) reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, especially for coupling two N-methylated amino acids. lookchem.compeptide.com Halogenated phosphonium reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and PyCloP have also shown excellent results in these challenging couplings. lookchem.com

The choice of base is also critical. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used, but for couplings with a high risk of racemization, a weaker base like sym-collidine may be preferred. bachem.com

| Coupling Reagent | Class | Advantages for N-Methylated Amino Acids |

| HATU | Uronium/Aminium Salt | High efficiency, fast reaction, low epimerization. peptide.combachem.compeptide.com |

| HBTU/TBTU | Uronium/Aminium Salt | Efficient, low racemization with HOBt. peptide.com |

| PyAOP | Phosphonium Salt | Highly effective, especially for N-Me-AA to N-Me-AA coupling. peptide.com |

| PyBOP | Phosphonium Salt | Good for sterically hindered couplings. lookchem.com |

| PyBroP | Phosphonium Salt | High reactivity, effective for difficult couplings. peptide.comlookchem.com |

| COMU | Uronium Salt | High efficiency, safer alternative to HOBt/HOAt-based reagents. bachem.com |

Mitigation of Stereochemical Instability and Epimerization during Peptide Bond Formation

Epimerization, the change in configuration at a chiral center, is a significant concern during peptide synthesis, particularly with N-methylated amino acids. The α-proton of an activated amino acid residue can be abstracted by a base, leading to racemization. mdpi.com This is especially problematic for N-methylated residues due to slower coupling rates, which prolong the exposure of the activated species to basic conditions. mdpi.com

Several strategies can be employed to minimize epimerization:

Choice of Coupling Reagent: Using reagents known for low racemization potential, such as HATU and PyAOP, is crucial. bachem.compeptide.com

Additives: The addition of HOBt or its aza-derivative, HOAt, to carbodiimide-mediated couplings can suppress racemization by forming less reactive, but more selective, active esters. peptide.com

Base Selection: Using a weaker base like sym-collidine instead of stronger bases like DIPEA can reduce the rate of α-proton abstraction. bachem.com

Cupric Ion (Cu²⁺) Addition: The simultaneous use of HOBt and CuCl₂ as additives in carbodiimide couplings has been shown to effectively suppress epimerization to less than 0.1%, even when an N-methylated amino acid is the amino component. nih.gov

Reaction Conditions: Careful control of reaction temperature and time is also important.

Solution-Phase Synthesis of this compound and its Analogues

While solid-phase synthesis is dominant for peptides, solution-phase methods remain valuable, particularly for the synthesis of short peptides or for large-scale production. scielo.org.mx The synthesis of this compound and its analogues in solution requires a carefully planned sequence of protection, methylation, and deprotection steps.

A typical solution-phase synthesis might involve:

Protection of D-tyrosine: The amino and carboxyl groups of D-tyrosine are protected. For example, the amino group could be protected with a Boc group, and the carboxyl group as a methyl or ethyl ester.

O-methylation: The phenolic hydroxyl group is then methylated, for instance, using methyl iodide and a base like K₂CO₃.

N-methylation: Following O-methylation, a strategy for N-methylation is employed. This could involve deprotection of the α-amino group followed by a reductive amination or an alkylation procedure as described in section 2.1. Alternatively, N-methylation can be performed on a protected amino acid using methods like the N-nosyl protection strategy. nih.gov

Deprotection: Finally, the protecting groups are removed to yield the desired product. For example, a Boc group is removed with acid, and an ester can be saponified with a base. The final product is then typically isolated as a hydrochloride salt. prepchem.com

An efficient solution-phase synthesis of N-methyl-N-nosyl-α-amino acids has been developed, which can then be converted to N-Fmoc-N-methyl-α-amino acids for use in both solution and solid-phase peptide synthesis. nih.gov Another approach utilizes N-benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, which allow for efficient coupling and subsequent N-methylation in polar aprotic solvents like acetonitrile (B52724). acs.org

Chemoenzymatic Synthesis and Biocatalytic Approaches Utilizing Tyrosine Derivatives

The synthesis of non-canonical amino acids (ncAAs), such as N-methylated and O-methylated tyrosine derivatives, presents significant challenges for traditional chemical methods. oup.comresearchgate.net Chemoenzymatic synthesis has emerged as a powerful strategy, synergistically combining the high selectivity and mild reaction conditions of biocatalysis with the versatility of modern chemical reactions. oup.comresearchgate.netnih.gov This approach enables access to complex molecular architectures that are difficult to achieve by either methodology alone. oup.com

Biocatalytic derivatization of L-tyrosine is a key area of research, focusing on modifications of its reactive α-amino group, α-carboxyl group, and phenolic hydroxyl group. sci-hub.senih.govresearchgate.net These enzymatic transformations produce a wide array of high-value chemicals and building blocks for pharmaceuticals. sci-hub.senih.gov

Enzymatic Derivatization Strategies

A variety of enzyme classes have been successfully employed to catalyze specific modifications on tyrosine and its derivatives. These biocatalysts offer exceptional regio-, chemo-, and stereoselectivity, which is often difficult to attain through conventional chemistry.

One prominent strategy involves multi-enzyme cascades, where a series of biocatalytic reactions are performed sequentially, often in a one-pot setup. frontiersin.org For instance, a one-pot, two-step cascade has been developed for the synthesis of L-tyrosine derivatives starting from simple monosubstituted benzenes. acs.orgresearchgate.net In the first step, a monooxygenase (P450 BM3) regioselectively hydroxylates the arene. acs.orgresearchgate.net Subsequently, a tyrosine phenol (B47542) lyase (TPL) catalyzes a C-C bond formation and asymmetric amination with pyruvate (B1213749) and ammonia (B1221849) to yield the final L-tyrosine derivative with excellent enantiomeric excess (>97% ee). acs.orgresearchgate.net This method has even been applied to crude aromatic gasoline blends containing toluene (B28343) to produce 3-methyl-L-tyrosine. acs.org

The table below summarizes key enzyme classes and their applications in the synthesis of tyrosine derivatives.

| Enzyme Class | Enzyme Example | Reaction Type | Substrate(s) | Product(s) | Reference(s) |

| Oxidoreductases | P450 BM3 | Aromatic Hydroxylation | Monosubstituted benzenes, O₂ | Ortho-hydroxylated phenols | acs.orgresearchgate.net |

| Laccase, Peroxidase | Oxidative Coupling/Modification | Tyrosine residues, N-Me Lumi | Modified tyrosine, Dityrosine | jst.go.jp | |

| L-Lactate Oxidase | Oxidation | L-lactate, O₂ | Pyruvate | researchgate.net | |

| Lyases | Tyrosine Phenol Lyase (TPL) | β-Elimination / Reverse Reaction | Phenols, pyruvate, ammonia | L-Tyrosine derivatives (e.g., L-DOPA) | acs.orgresearchgate.netresearchgate.net |

| Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase | C-N Bond Formation | Fumaric acid, amines | N-Substituted aspartic acids | researchgate.net | |

| Transferases | Transaminases (TAs) | Asymmetric Amination | Diketoacids, amine donors | α-Amino acids, Azacyclic ncAAs | oup.comchemrxiv.org |

| Prenyltransferases (TyrPT, SirD) | O-alkylation | L-tyrosine, Dimethylallyl pyrophosphate | O-alkylated L-tyrosine derivatives | sci-hub.se | |

| Methyltransferases (SfmM2, M3) | Methylation | L-tyrosine | Methylated tyrosine derivatives | beilstein-journals.org | |

| Hydrolases | Papain | Peptide Bond Formation | L-tyrosine ethyl ester | Oligo-tyrosine peptides | mdpi.comnih.gov |

Detailed Research Findings in Chemoenzymatic Cascades

The power of chemoenzymatic synthesis is particularly evident in one-pot cascade reactions that combine enzymatic and chemical steps to build complex molecules with high efficiency.

A notable approach involves the use of transaminases to convert diketoacids into α-amino acids. chemrxiv.org This enzymatic step can be followed by a spontaneous intramolecular condensation to form a cyclic imine, which is then stereoselectively reduced using a chemical catalyst like PtO₂, all within a single reaction vessel. oup.comchemrxiv.org This method has been successfully used to prepare over twenty different azacyclic ncAAs with high diastereoselectivity. oup.comchemrxiv.org

Another innovative strategy combines enzymatic conjugate addition with chemical N-alkylation in one pot. oup.com This has been applied to the synthesis of aspergillomarasmine B and its derivatives, demonstrating the seamless integration of biocatalytic C-N bond formation with subsequent chemical modification. oup.com

The table below highlights specific examples of chemoenzymatic cascades for the synthesis of tyrosine derivatives and other ncAAs.

| Cascade Goal | Starting Materials | Catalysts (Enzyme/Chemical) | Key Transformations | Final Product(s) | Reference(s) |

| L-DOPA Surrogates Synthesis | Toluene, Pyruvate, NH₃ | P450 BM3, Tyrosine Phenol Lyase (TPL) | 1. Aromatic hydroxylation2. C-C coupling & amination | 3-Methyl-L-tyrosine | acs.orgresearchgate.net |

| Azacyclic nCAA Synthesis | 2,n-Diketoacids, L-Leucine | Transaminase (MtIlvE), PtO₂ | 1. Enzymatic transamination2. Chemical hydrogenation | Branched cyclic amino acids | oup.com |

| Aspergillomarasmine B Synthesis | Fumarate, Amine donor, Alkylating agent | Conjugate addition enzyme, Chemical alkylating agent | 1. Enzymatic conjugate addition2. Chemical N-alkylation | Aspergillomarasmine B derivatives | oup.com |

| Pentacyclic Alkaloid Core Synthesis | Tyrosine analogue, Peptidyl aldehyde | Dual Pictet-Spengler Enzyme (SfmC), NaCNBH₃, MeI | 1. Enzymatic cascade (C-C/C-N bonds)2. Chemical cyanation & N-methylation | Jorunnamycin A | beilstein-journals.org |

While a specific chemoenzymatic route for this compound is not extensively detailed in the literature, the principles are well-established. The synthesis would require a combination of biocatalysts, such as N- and O-methyltransferases, along with enzymes capable of producing the D-enantiomer, like D-amino acid transaminases or racemases coupled with stereoselective enzymes. frontiersin.orgbeilstein-journals.org These enzymatic steps could be integrated with chemical protection and deprotection strategies to achieve the final target compound. For example, enzymes from non-ribosomal peptide synthetase (NRPS) pathways are known to handle N-methylated tyrosine residues, and cytochrome P450 enzymes can mediate α,β-dehydrogenation of N-methyl-tyrosine within a peptide structure, showcasing nature's toolkit for such modifications. nih.govnih.gov

High-Resolution Chromatographic Techniques for Purity and Identity

Chromatographic methods are fundamental in the analysis of this compound, enabling the separation of the compound from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such powerful techniques widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) in Research Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of amino acids and their derivatives, including N-methylated compounds like this compound. creative-proteomics.comresearchgate.net Its high resolution and sensitivity make it ideal for determining the purity and identity of such compounds. koreascience.kr

In research applications, reversed-phase HPLC is frequently utilized. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. smolecule.com For N-methylated amino acids, which are more hydrophobic than their unmethylated counterparts, this technique allows for effective separation. nih.gov The increased hydrophobicity often leads to longer retention times compared to the parent amino acids. nih.gov

To enhance detection and improve chromatographic resolution, pre-column derivatization is a common strategy. creative-proteomics.com Chiral derivatizing agents, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA) or its analogs like FDNP-Val-NH2, react with the amino group to form diastereomers that can be readily separated on standard achiral columns. nih.govnih.gov This indirect approach is particularly useful for resolving enantiomers and is a testament to the versatility of HPLC in complex stereochemical analyses. nih.govnih.gov The choice of derivatizing agent can be critical; for instance, while FDAA is known for high enantioselectivity, other reagents might offer better separation for specific isomers. nih.gov

The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727), is optimized to achieve the best separation. smolecule.comnih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities. nih.gov Detection is commonly performed using UV-Vis detectors, as the aromatic ring in the tyrosine derivative provides a chromophore. smolecule.com

Interactive Table: HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Description | Typical Conditions |

| Stationary Phase | The solid support within the column that interacts with the analytes. | C8 or C18 reversed-phase silica (B1680970) gel |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or TFA in water) and an organic solvent (e.g., acetonitrile, methanol). nih.govnih.govresearchgate.net |

| Derivatizing Agent | A chemical used to modify the analyte for better separation or detection. | Marfey's reagent (FDAA), FDNP-Val-NH2, GITC, S-NIFE, OPA-IBLC. nih.govnih.gov |

| Detection Method | The means by which the separated components are observed. | UV-Vis spectroscopy (e.g., at 280 nm or 340 nm depending on the derivative). smolecule.comnih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5 - 2.0 mL/min. |

| Column Temperature | Controlled temperature to ensure reproducible retention times. | Often maintained at a constant temperature, for example, 50 °C. nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique that is highly effective for monitoring the progress of chemical reactions and assessing the purity of compounds like this compound. umass.edusigmaaldrich.com

In a typical TLC analysis, a small amount of the sample is spotted onto a TLC plate, which consists of a thin layer of adsorbent material, most commonly silica gel, coated on a solid support like plastic or glass. umass.edu The plate is then placed in a developing chamber containing a shallow pool of a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it passes over the sample spot. umass.edu

The separation of components is based on the principle of differential adsorption. The silica gel stationary phase is highly polar, while the mobile phase can be varied in polarity. umass.edu Compounds with higher polarity will have a stronger affinity for the silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, exhibiting a higher Rf value. nih.gov

For this compound, a suitable mobile phase would typically be a mixture of a polar organic solvent (like methanol or ethyl acetate) and a less polar solvent (like hexane (B92381) or dichloromethane), with the specific ratio adjusted to achieve optimal separation. The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression. umass.edu

After development, the separated spots are visualized. Since most amino acid derivatives are colorless, visualization techniques are necessary. umass.edu A common method is to use TLC plates impregnated with a fluorescent indicator. When viewed under UV light, the plate fluoresces, and the spots appear as dark patches where the compound has quenched the fluorescence. umass.edu Alternatively, the plate can be exposed to iodine vapor, which reacts with organic compounds to produce colored spots. umass.edu

Interactive Table: TLC Analysis Parameters

| Parameter | Description | Typical Conditions |

| Stationary Phase | The adsorbent layer on the TLC plate. | Silica gel impregnated with a fluorescent indicator. umass.edu |

| Mobile Phase | The solvent system used to develop the chromatogram. | A mixture of polar and non-polar organic solvents (e.g., ethyl acetate/hexane). nih.gov |

| Spotting | Application of the sample to the TLC plate. | A dilute solution (e.g., 1%) of the compound in a volatile solvent. umass.edu |

| Development | The process of the mobile phase ascending the plate. | Carried out in a closed chamber to ensure solvent saturation. researchgate.net |

| Visualization | The method used to see the separated spots. | UV light (254 nm) or iodine vapor. umass.edu |

| Rf Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | A characteristic value for a specific compound under defined conditions. |

Spectroscopic Investigations for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.netresearchgate.net

In the ¹H NMR spectrum of a tyrosine derivative, distinct signals are expected for the aromatic protons, the α-proton, the β-protons, and the methyl groups. nih.govchemicalbook.com The chemical shift (δ) of these protons, measured in parts per million (ppm), is indicative of their electronic environment. For instance, the aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm), while the aliphatic protons are found further upfield. The N-methyl and O-methyl groups will each give rise to a singlet, with their exact chemical shifts helping to confirm their presence and location. usc.edu.au

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. mdpi.com Each unique carbon atom gives a distinct signal, and the chemical shifts can differentiate between aromatic, carbonyl, and aliphatic carbons. researchgate.netusc.edu.au For example, the carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 170-180 ppm. usc.edu.au

Beyond simple structural confirmation, NMR is a powerful technique for conformational analysis. diva-portal.org By analyzing coupling constants (J-values) between adjacent protons, information about the dihedral angles and, consequently, the preferred conformation of the molecule in solution can be obtained. rsc.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can reveal through-space interactions between protons, providing further insights into the three-dimensional structure and the spatial arrangement of different parts of the molecule. diva-portal.org

Interactive Table: Expected NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | ~6.5 - 7.5 | ~114 - 158 |

| α-Proton | ~3.5 - 4.5 | ~55 - 65 |

| β-Protons | ~2.8 - 3.2 | ~35 - 40 |

| N-Methyl Protons | ~2.5 - 3.0 | ~30 - 35 |

| O-Methyl Protons | ~3.7 - 3.9 | ~55 - 60 |

| Carboxyl Proton | ~10 - 13 (often broad and may exchange) | ~170 - 180 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. mdpi.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it is used to determine the accurate molecular weight and to gain structural information through the analysis of fragmentation patterns. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives, as it typically produces intact protonated molecules [M+H]⁺. researchgate.net High-resolution mass spectrometry (HRMS) can determine the mass of this ion with very high accuracy, allowing for the determination of the elemental composition and confirming the molecular formula of the compound. researchgate.net

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. gre.ac.uk In an MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. gre.ac.uk The analysis of these fragment ions provides valuable structural information. For N-methylated amino acids, characteristic fragmentation patterns include the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, leading to the formation of an immonium ion. researchgate.net The immonium ion itself can provide information about the side chain and the presence of the N-methyl group. researchgate.netresearchgate.net The fragmentation of the tyrosine side chain can also be observed. umich.edu

Interactive Table: Key Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | Calculated based on the exact masses of the constituent atoms. |

| [M+H - H₂O]⁺ | Loss of water from the parent ion | [M+H]⁺ - 18.01 |

| [M+H - HCOOH]⁺ | Loss of formic acid from the parent ion | [M+H]⁺ - 46.01 |

| Immonium Ion | Characteristic fragment containing the N-terminus | Specific to the N-methyl-tyrosine structure. |

Stereochemical Purity Analysis: Differentiating Enantiomeric and Diastereomeric Forms

The stereochemistry of this compound is a critical aspect of its characterization, as different stereoisomers can have vastly different biological activities. Analytical methods must be capable of distinguishing between enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral selector or a chiral environment. nih.gov One common approach is the use of chiral HPLC. nih.govcat-online.com This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. nih.govcat-online.com

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov Reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are used for this purpose. nih.govacs.org

Gas chromatography (GC) on a chiral column is another powerful technique for enantiomeric separation, often after appropriate derivatization to increase volatility. cat-online.comnih.gov

In cases where diastereomers might be present, such as from the synthesis of related compounds with multiple chiral centers, standard chromatographic techniques like HPLC or GC can often separate them without the need for a chiral selector, as diastereomers have different physical properties. mdpi.com

The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, can be accurately determined from the relative peak areas in the chromatogram. nih.gov

Interactive Table: Techniques for Stereochemical Purity Analysis

| Technique | Principle | Application to this compound |

| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase. cat-online.com | Separation of D- and L-enantiomers of N-Me-Tyr(Me)-OH. |

| Chiral HPLC (Indirect) | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. nih.govnih.gov | Reaction with a chiral reagent like FLEC or a Marfey's reagent analog allows for separation of the resulting diastereomers. nih.govnih.govacs.org |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral gas chromatography column. cat-online.comnih.gov | Analysis of the enantiomeric purity after conversion to a volatile derivative. |

| NMR with Chiral Shift Reagents | A chiral reagent is added to the NMR sample, which induces different chemical shifts for the enantiomers. | Can be used to determine enantiomeric purity by integrating the resolved signals. |

Chiral Chromatographic Methods for this compound

Chiral chromatography is a cornerstone technique for separating enantiomers from a racemic mixture or confirming the enantiomeric purity of a chiral compound. For this compound, which possesses a chiral center at the alpha-carbon, these methods are essential to distinguish it from its L-enantiomer. The separation relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is most often incorporated into the stationary phase. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. researchgate.net The selection of the appropriate CSP is critical for achieving effective separation. For amino acid derivatives like this compound, several types of CSPs have proven effective. sigmaaldrich.com

Macrocyclic Glycopeptide CSPs: Stationary phases based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin) are particularly effective for separating native and N-derivatized amino acids. nih.govsigmaaldrich.com These CSPs offer multiple interaction points—including hydrogen bonding, ionic interactions, and steric hindrance—that facilitate chiral recognition. A method using a teicoplanin-bonded chiral stationary phase has been successfully applied to the separation of O-tert-butyl-DL-tyrosine, a structurally related compound. google.com

Crown Ether-Based CSPs: Chiral crown ethers are known for their ability to form inclusion complexes with the protonated amino groups of amino acids, making them suitable for the enantioseparation of compounds like this compound. mdpi.comresearchgate.net

Cyclodextrin-Based CSPs: Derivatized cyclodextrins can also serve as effective CSPs for resolving the enantiomers of amino acid derivatives through the formation of host-guest inclusion complexes. mdpi.comnih.gov

The mobile phase composition, typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, is optimized to achieve the best resolution between the D- and L-enantiomers. google.com Two-dimensional HPLC, which combines an achiral and a chiral column, can enhance the separation capacity, especially for detecting trace amounts of one enantiomer in the presence of a large excess of the other. nih.gov

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Applicability to this compound | Reference |

|---|---|---|---|

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Forms diastereomeric complexes via multiple interactions (hydrogen bonding, ionic, steric). sigmaaldrich.com | High; effective for underivatized and N-methylated amino acids. nih.govsigmaaldrich.comgoogle.com | nih.govsigmaaldrich.comgoogle.com |

| Crown Ether | Forms inclusion complexes with the primary or secondary amino group. mdpi.comresearchgate.net | High; suitable for amino acids and their derivatives. mdpi.com | mdpi.com |

| Cyclodextrin (B1172386) | Forms host-guest inclusion complexes. mdpi.comnih.gov | Moderate to High; depends on the specific cyclodextrin derivative and mobile phase. nih.gov | nih.gov |

Derivatization-Based Stereochemical Assignment (e.g., Marfey's Analysis)

When this compound is part of a larger peptide that must first be hydrolyzed, or when its absolute configuration needs to be unequivocally confirmed, derivatization with a chiral reagent followed by chromatographic analysis is a preferred method. mdpi.com The most widely used technique for this purpose is Marfey's method. researchgate.netnih.gov

The procedure involves several key steps:

Acid Hydrolysis: If the amino acid is part of a peptide, the peptide is first hydrolyzed (typically using 6 M HCl) to break it down into its constituent amino acids. mdpi.comfrontiersin.org

Derivatization: The resulting amino acid mixture (or the pure this compound standard) is reacted with a chiral derivatizing agent. The most common agent is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA). nih.govnih.gov This reaction creates a pair of diastereomers. The L-FDAA reacts with a D-amino acid to form the L-D diastereomer and with an L-amino acid to form the L-L diastereomer.

RP-HPLC Analysis: The resulting diastereomers are then separated using standard, achiral reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov Because diastereomers have different physical properties, they can be separated on a standard C18 column. nih.gov

Comparison of Retention Times: The retention time of the derivatized amino acid from the sample is compared to the retention times of derivatized D- and L-amino acid standards. For N-methylated amino acids, the L-FDAA derivatives of D-amino acids typically elute earlier than the derivatives of L-amino acids. nih.gov

Advanced Marfey's analysis has been successfully used to determine the stereochemistry of N-methylated and O-methylated tyrosine residues in complex natural products. frontiersin.orgmdpi.com For instance, the analysis of a cyclic peptide containing N-Me-O-Me-L-Tyr involved hydrolysis, derivatization with L-FDAA, and HPLC analysis, confirming the L-configuration by comparing its retention time to that of derivatized standards. frontiersin.org A similar approach would be applied to confirm the D-configuration of this compound.

| Analyte | Derivatizing Reagent | Expected Diastereomer | Typical HPLC Elution Order | Reference |

|---|---|---|---|---|

| N-Me-D-Tyr(Me)-OH | L-FDAA | L-FDAA-N-Me-D-Tyr(Me) | Elutes before the L-L diastereomer | nih.gov |

| N-Me-L-Tyr(Me)-OH | L-FDAA | L-FDAA-N-Me-L-Tyr(Me) | Elutes after the L-D diastereomer | frontiersin.orgnih.gov |

Polarimetry for Optical Activity Determination

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance in solution, which is a direct manifestation of its enantiomeric nature. acs.org Chiral molecules, such as the enantiomers of N-Me-Tyr(Me)-OH.HCl, rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). acs.orgchemimpex.com

The D- and L-enantiomers of a compound will rotate light to the same degree but in opposite directions. By convention, a compound that rotates light clockwise is termed dextrorotatory (+) and one that rotates light counter-clockwise is levorotatory (-). It is important to note that the D/L nomenclature is based on the stereochemical relationship to glyceraldehyde and does not necessarily correlate with the (+) or (-) direction of optical rotation.

For this compound, a polarimeter is used to measure its specific rotation [α]. This experimental value serves as a crucial quality control parameter to confirm its identity and enantiomeric purity. The value is compared against a reference standard or literature values. For instance, the specific rotation for the related compound N-Methyl-O-methyl-L-tyrosine hydrochloride has been reported as +42 ± 1º (c=1.021 in 1N NaOH). chemimpex.comnetascientific.com Based on this, the corresponding D-enantiomer, this compound, is expected to have a specific rotation of approximately -42º under the same conditions. Similarly, N-Methyl-L-tyrosine has a reported optical rotation of +20 ± 2º (c=1.5 in 1M HCl), suggesting the D-enantiomer would have a value of -20º. chemimpex.com

| Compound | Reported/Expected Specific Rotation [α] | Conditions (Concentration, Solvent) | Reference |

|---|---|---|---|

| N-Methyl-O-methyl-L-tyrosine hydrochloride | +42 ± 1º | c = 1.021 in 1N NaOH | chemimpex.comnetascientific.com |

| This compound (as free base) | ~ -42º (Expected) | c = 1.021 in 1N NaOH | chemimpex.comnetascientific.com |

| N-Methyl-L-tyrosine | +20 ± 2º | c = 1.5 in 1M HCl | chemimpex.com |

| N-Methyl-D-tyrosine | ~ -20º (Expected) | c = 1.5 in 1M HCl | chemimpex.com |

Structure Activity Relationship Sar and Mechanistic Studies Involving N Me D Tyr Me Oh.hcl in Complex Molecular Systems

Conformational Dynamics and Their Influence on Molecular Recognition

The N-methylation of the peptide backbone introduces a steric clash that can restrict the rotation around the Cα-N bond, thereby reducing the conformational flexibility of the peptide. peptide.comresearchgate.net This reduction in flexibility can pre-organize the peptide into a conformation that is more favorable for binding, thus lowering the entropic penalty of molecular recognition. lu.se Furthermore, the rigidity of the tyrosine side chain, a key feature for molecular interactions, can be leveraged in minimalist synthetic binding proteins to create high-affinity and specific interactions. nih.gov The conformational dynamics of peptides containing such modified residues can be studied using techniques like molecular dynamics (MD) simulations, which provide insights into the accessible conformational states and the energy landscape of the molecule. lu.senih.govmit.edu

The table below summarizes the influence of N-Me-D-Tyr(Me)-OH.HCl's structural features on conformational dynamics and molecular recognition.

| Structural Modification | Effect on Conformational Dynamics | Influence on Molecular Recognition |

| N-Methylation | Reduces backbone flexibility, promotes specific secondary structures. peptide.comresearchgate.net | Pre-organizes peptide for binding, reduces entropic penalty. lu.se |

| D-Stereochemistry | Induces unique turns and secondary structures. rsc.org | Can enhance binding affinity and selectivity by altering side-chain presentation. pnas.org |

| O-Methylation | Modifies electronic properties and hydrogen bonding capacity of the phenolic ring. | Affects aromatic stacking and electrostatic interactions with the receptor. |

| Tyrosine Residue | Provides a rigid aromatic side chain capable of various non-covalent interactions. nih.gov | Key for mediating molecular contacts through hydrophobic and aromatic interactions. nih.gov |

Impact of N-Methylation on Backbone Conformation and Peptide Folding

Studies on model dipeptides have shown that N-methylation in homochiral sequences strongly favors a βVI-folded conformation, which contains a middle cis amide bond. researchgate.net In contrast, heterochiral sequences are less affected and tend to retain a βII-folded conformation with a trans middle amide bond. researchgate.net The presence of an N-methyl group also eliminates the amide proton, preventing its participation as a hydrogen bond donor. ub.edu This can disrupt secondary structures like α-helices and β-sheets that rely on a network of hydrogen bonds. However, this disruption can also be advantageous, as it can prevent uncontrolled aggregation. researchgate.net The reduced hydrogen bonding potential can also lead to improved water solubility in otherwise hydrophobic peptides. peptide.com

The following table details the effects of N-methylation on various aspects of peptide backbone conformation.

| Aspect of Backbone Conformation | Impact of N-Methylation |

| Amide Bond Geometry | Increases the propensity for the cis conformation. ub.edu |

| Secondary Structure | Can disrupt α-helices and β-sheets by removing a hydrogen bond donor. ub.edu |

| Turns and Folds | Promotes the formation of specific turn types, such as βVI-turns. researchgate.net |

| Flexibility | Generally reduces the overall flexibility of the peptide backbone. peptide.com |

| Solubility | Can improve water solubility by inhibiting hydrogen bonding in hydrophobic peptides. peptide.com |

Stereochemical Effects of D-Tyrosine on Peptide-Receptor Interactions

The use of D-amino acids in peptide design is a well-established strategy to enhance proteolytic stability and to modulate biological activity. nih.gov The stereochemistry of an amino acid residue plays a crucial role in determining the three-dimensional arrangement of its side chain, which is often a key determinant in peptide-receptor interactions.

Incorporating a D-amino acid can induce a local change in the peptide backbone, leading to the formation of specific secondary structures, such as β-turns. rsc.org This can have a significant impact on the activity of a bioactive peptide, potentially converting an agonist into an antagonist or vice versa. rsc.org The altered orientation of the D-tyrosine side chain in this compound can lead to different interactions with the receptor's binding pocket compared to its L-enantiomer. This can result in enhanced binding affinity or improved selectivity for a particular receptor subtype. pnas.org

Phenolic O-Methylation as a Modulator of Aromatic Interactions and Hydrogen Bonding

The phenolic hydroxyl group of tyrosine is a versatile functional group that can act as both a hydrogen bond donor and acceptor, and its aromatic ring can participate in π-π stacking and cation-π interactions. nih.govmdpi.com O-methylation of this hydroxyl group, as in this compound, significantly alters these properties.

The replacement of the hydroxyl proton with a methyl group eliminates the ability of the phenolic group to act as a hydrogen bond donor. mdpi.com This can have a profound effect on the peptide's interaction with its receptor, as hydrogen bonds are crucial for specificity and affinity in many biological systems. documentsdelivered.com However, the oxygen atom can still act as a hydrogen bond acceptor.

The table below outlines the effects of phenolic O-methylation on different types of molecular interactions.

| Type of Interaction | Effect of O-Methylation |

| Hydrogen Bonding | Eliminates the ability to donate a hydrogen bond; can still act as an acceptor. mdpi.com |

| Aromatic (π-π) Stacking | May be enhanced due to the electron-donating effect of the methoxy (B1213986) group. rsc.org |

| Hydrophobicity | Increases the hydrophobicity of the tyrosine side chain. |

| Electrostatic Interactions | Alters the electronic distribution of the aromatic ring, which can influence interactions with charged or polar groups. |

Rational Design Principles for Incorporating this compound into Conformationally Constrained Peptides

The rational design of conformationally constrained peptides aims to lock the molecule into its bioactive conformation, thereby improving affinity, selectivity, and metabolic stability. nih.govmdpi.com The unique structural features of this compound make it a valuable building block in this endeavor.

Key principles for incorporating this modified amino acid include:

Inducing Turns: The combination of N-methylation and D-stereochemistry is a powerful tool for inducing specific turn structures. researchgate.netrsc.org Placing this compound at a specific position in a peptide sequence can promote the formation of a desired fold.

Restricting Flexibility: The inherent reduction in backbone flexibility caused by N-methylation can be used to limit the conformational space that a peptide can explore. peptide.com This is particularly useful when the bioactive conformation is known or can be predicted.

Enhancing Stability: The D-amino acid configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. nih.gov N-methylation can also contribute to increased metabolic stability. researchgate.net

Modulating Receptor Interactions: The O-methylated phenolic side chain can be used to fine-tune interactions within the receptor binding pocket, for example, by replacing a hydrogen bond with a hydrophobic interaction.

Computational methods, such as molecular dynamics simulations, can be employed to predict the conformational effects of incorporating this compound into a peptide sequence, guiding the design process. nih.gov

Probing Molecular Recognition Mechanisms at a Fundamental Level

The systematic replacement of natural amino acids with modified versions like this compound is a powerful technique for dissecting the molecular mechanisms of peptide-receptor recognition. nih.gov By observing the effects of each modification—N-methylation, D-stereochemistry, and O-methylation—on binding affinity and biological activity, researchers can infer the specific roles of different interactions.

For example, if the introduction of N-methylation at a particular position leads to a significant decrease in affinity, it might suggest that the amide proton at that position is involved in a crucial hydrogen bond. ub.edu Similarly, comparing the activity of peptides containing D-tyrosine versus L-tyrosine can reveal the importance of side-chain orientation for receptor binding. pnas.org The effect of O-methylation can elucidate the role of the phenolic hydroxyl group in hydrogen bonding or aromatic interactions. acs.org

These studies provide a detailed picture of the binding interface and the key interactions that drive molecular recognition. This knowledge is invaluable for the rational design of more potent and selective peptide-based therapeutics. mdpi.com

Biochemical and Biological Research Applications of N Me D Tyr Me Oh.hcl Derivatives

Engineering of Peptide and Peptidomimetic Libraries for Chemical Biology

The incorporation of N-methylated amino acids, such as N-Me-D-Tyr(Me)-OH.HCl, is a key strategy in the design and synthesis of peptide and peptidomimetic libraries for chemical biology. lifechemicals.comnih.gov N-methylation of the peptide backbone introduces significant conformational constraints and enhances proteolytic stability, properties that are highly desirable in the development of therapeutic peptides and molecular probes. nih.govnih.gov

The presence of the N-methyl group restricts the rotation around the Cα-N bond, influencing the local peptide conformation and often promoting the formation of specific secondary structures like β-turns. researchgate.net This conformational rigidity can lead to higher binding affinities and selectivities for target proteins. Furthermore, the N-methyl group shields the amide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide. nih.gov The use of D-amino acids, like the D-tyrosine in this compound, also contributes to increased resistance to enzymatic degradation. nih.gov

In the context of library synthesis, N-methylated building blocks, including derivatives of this compound, can be incorporated into peptides using solid-phase peptide synthesis (SPPS). nih.gov While the synthesis of N-methylated peptides can be challenging, various methods have been developed to facilitate their inclusion in peptide chains. nih.govnih.gov These libraries of modified peptides are then used to screen for compounds with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists. The hydrophobic nature of the O-methylated tyrosine side chain can also be a key pharmacophoric element, particularly for targets with hydrophobic binding pockets. mdpi.org

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

| Conformational Flexibility | Decreased | Steric hindrance from the methyl group restricts bond rotation. |

| Proteolytic Stability | Increased | The N-methyl group sterically hinders access of proteases to the amide bond. |

| Receptor Binding Affinity | Can be increased | Pre-organization of the peptide into a bioactive conformation reduces the entropic penalty of binding. |

| Membrane Permeability | Generally increased | The reduction in hydrogen bond donors can improve passive diffusion across cell membranes. |

Investigations into Enzyme Substrate Specificity and Catalytic Mechanisms (e.g., Tyrosine Hydroxylase, Tyrosine Aminotransferase)

This compound and its analogs serve as valuable probes for investigating the substrate specificity and catalytic mechanisms of enzymes that process aromatic amino acids, such as tyrosine hydroxylase and tyrosine aminotransferase.

Tyrosine Hydroxylase: This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, the rate-limiting step in the biosynthesis of catecholamines. nih.gov The catalytic mechanism involves the binding of tyrosine and a tetrahydrobiopterin (B1682763) cofactor to an iron center in the enzyme's active site. nih.gov Studies using tyrosine analogs help to elucidate the structural requirements for substrate binding and catalysis. The N-methylation and D-configuration of this compound would likely make it a poor substrate or a potential inhibitor of tyrosine hydroxylase, which is specific for L-amino acids. By studying the interaction, or lack thereof, of such modified amino acids with the enzyme, researchers can map the steric and stereochemical constraints of the active site. The O-methylation would also prevent the hydroxylation reaction catalyzed by the enzyme.

Tyrosine Aminotransferase (TAT): TAT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the transamination of tyrosine to 4-hydroxyphenylpyruvate. wikipedia.org The catalytic mechanism involves the formation of a Schiff base between the amino group of tyrosine and the PLP cofactor. wikipedia.org The N-methylation in this compound would prevent the formation of this essential Schiff base intermediate, likely rendering it an inhibitor of the enzyme. Studying the binding of such N-methylated analogs can provide insights into the initial substrate recognition steps that precede the chemical reaction. Furthermore, TAT exhibits broad substrate specificity, and investigating how modifications like N- and O-methylation affect binding can help to define the limits of this specificity. nih.gov

The presence of tyrosine residues within the active sites of many enzymes, where they can play crucial roles in catalysis and substrate binding, further highlights the utility of modified tyrosine derivatives in mechanistic studies. nih.govwhiterose.ac.uk By observing how mutations of these active site tyrosines or the introduction of modified tyrosine substrates affects enzyme function, a deeper understanding of the catalytic process can be achieved.

Fundamental Studies of Amino Acid and Peptide Oxidation Pathways

The oxidation of tyrosine residues in proteins is a significant post-translational modification that can have profound effects on protein structure and function and is implicated in various pathological conditions. rsc.org this compound derivatives are useful in fundamental studies of amino acid and peptide oxidation pathways.

The phenolic side chain of tyrosine is susceptible to oxidation by various reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to the formation of products such as dityrosine, nitrotyrosine, and dopaquinone. rsc.orgresearchgate.net The O-methylation of the phenolic hydroxyl group in this compound blocks this primary site of oxidation. This allows researchers to investigate the role of other potential oxidation sites within a peptide or to study the influence of the phenolic hydroxyl group on the oxidation of other nearby residues.

Conversely, the N-methyl group can also influence oxidation reactions. Studies have shown that peptides containing N-methyl amino acids can undergo cleavage under specific oxidative conditions. rsc.org The presence of a neighboring methionine residue has been shown to influence the nitration and oxidation of tyrosine in peptides, and N-methylation could introduce further electronic and steric effects that modulate these reactions. nih.govnih.gov By comparing the oxidation products of peptides containing N-methylated versus non-methylated tyrosine, the specific role of the N-terminal amine and the peptide backbone in the oxidation process can be dissected.

Table 2: Common Oxidation Products of Tyrosine

| Product | Oxidant(s) | Biological Significance |

| Dityrosine | Peroxidases, UV light, free radicals | Protein cross-linking, marker of oxidative stress. researchgate.net |

| 3-Nitrotyrosine | Peroxynitrite, myeloperoxidase | Marker of nitroxidative stress, can alter protein function. rsc.org |

| Dopaquinone | Tyrosinase | Intermediate in melanin (B1238610) biosynthesis, can be cytotoxic. rsc.org |

Modulation of Biochemical Pathways through N- and O-Methylated Tyrosine Analogues (e.g., melanin biosynthesis pathways)

N- and O-methylated tyrosine analogues can be employed to modulate and study biochemical pathways where tyrosine is a key precursor, such as in melanin biosynthesis. Melanogenesis is the process of producing melanin pigments, which is initiated by the enzyme tyrosinase catalyzing the oxidation of L-tyrosine to dopaquinone. nih.govnih.gov

The activity of tyrosinase and the subsequent steps in the melanin synthesis pathway can be influenced by the availability of tyrosine and the presence of tyrosine analogs. O-methylated tyrosine derivatives have been investigated for their effects on melanogenesis. For instance, some O-methylated flavonoids have been shown to stimulate melanogenesis. nih.gov Conversely, other tyrosine analogs can act as competitive inhibitors of tyrosinase, thereby reducing melanin production. nih.govmdpi.com D-tyrosine itself has been shown to inhibit melanogenesis by competitively inhibiting tyrosinase. researchgate.net

This compound, with its O-methylated phenol (B47542) and N-methylated D-amino acid structure, would be expected to interact with the melanin biosynthesis pathway in a complex manner. The O-methylation would prevent it from being a substrate for tyrosinase. The D-configuration and N-methylation could lead to competitive inhibition of the enzyme, similar to D-tyrosine. Therefore, such compounds could be used as tools to probe the active site of tyrosinase and to potentially modulate melanin production in cellular models of pigmentation. nih.govresearchgate.net The study of how these analogs affect the expression of genes involved in melanogenesis, such as those for tyrosinase and microphthalmia-associated transcription factor (MITF), can also provide valuable insights into the regulation of this pathway. nih.gov

Role in Host-Guest Chemistry and Molecular Complexation

The principles of host-guest chemistry, a cornerstone of supramolecular chemistry, involve the formation of structurally well-defined complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. longdom.orgthno.org The aromatic side chain of tyrosine is known to participate in molecular recognition events, making tyrosine-containing peptides and their derivatives interesting guests for various synthetic hosts. nih.govnih.gov

Synthetic receptors, such as cyclodextrins, calixarenes, and pillararenes, have been designed to selectively bind amino acids and peptides. thno.orgrsc.org The recognition process is driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. By studying the complexation of a series of guests, including N- and O-methylated tyrosine derivatives, the specific contributions of different functional groups to the binding event can be determined. Techniques such as NMR spectroscopy and isothermal titration calorimetry are often employed to characterize these host-guest complexes and to quantify their binding affinities. nih.govrsc.org Such fundamental studies are crucial for the rational design of more complex supramolecular systems with applications in areas like sensing, catalysis, and drug delivery. longdom.orgthno.org

Theoretical and Computational Chemistry Approaches to N Me D Tyr Me Oh.hcl Systems

Quantum Mechanical Studies (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic electronic properties of N-Me-D-Tyr(Me)-OH.HCl. These ab initio calculations solve approximations of the Schrödinger equation to provide a detailed picture of electron distribution, which governs the molecule's structure, stability, and chemical reactivity.

Detailed Research Findings: Studies on tyrosine and its derivatives demonstrate that DFT calculations can accurately predict geometric parameters (bond lengths, angles) and electronic descriptors. nih.gov For this compound, DFT would be employed to optimize the molecular geometry to its lowest energy state. From this optimized structure, a wealth of information can be derived. Key electronic properties such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are calculated.

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. The electrostatic potential map would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. For instance, the oxygen atoms of the carboxyl and methoxy (B1213986) groups would be expected to be regions of negative potential, while the protonated amine and carboxylic acid proton would be regions of high positive potential.

Reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactive nature. These parameters are invaluable for predicting how this compound might behave in different chemical environments or during a reaction.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available electron orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on N | +0.15 e | Represents the partial positive charge on the methylated nitrogen atom, affecting its hydrogen bonding capability. |

| Mulliken Charge on O (carbonyl) | -0.55 e | Represents the partial negative charge on the carbonyl oxygen, a likely site for electrophilic attack or hydrogen bonding. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions of Peptides Containing N-Me-D-Tyr(Me)-OH

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for studying the dynamic behavior of molecules, particularly flexible systems like peptides. bonvinlab.orgescholarship.org By incorporating N-Me-D-Tyr(Me)-OH into a peptide sequence, MD simulations can explore how this specific modification influences the peptide's conformational landscape, flexibility, and interactions with its environment (e.g., water). nih.govnih.gov

Detailed Research Findings: MD simulations model the movements of atoms over time by solving Newton's equations of motion. A typical simulation involves placing the peptide in a box of explicit solvent molecules (like water) and ions to mimic physiological conditions. The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), tracking the trajectory of every atom. cnr.it

Analysis of these trajectories provides detailed insights into the conformational preferences of the peptide. For a peptide containing N-Me-D-Tyr(Me)-OH, key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the peptide's structure over the simulation time.

Radius of Gyration (Rg): To measure the compactness of the peptide.

Dihedral Angle Analysis: To identify preferred backbone (phi, psi) and side-chain (chi) conformations of the N-Me-D-Tyr(Me)-OH residue. The N-methylation restricts the phi angle, which can significantly influence the local backbone conformation and potentially induce turns or other secondary structures.

Hydrogen Bond Analysis: To map the intramolecular and intermolecular hydrogen bonds, revealing how the modified residue interacts with other parts of the peptide and with surrounding water molecules. The methylation of the phenolic hydroxyl group removes a hydrogen bond donor, while the N-methylation can sterically hinder backbone hydrogen bonding.

These simulations can generate a representative ensemble of structures, showing the different shapes the peptide is likely to adopt in solution. escholarship.org

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters and equations used to describe the potential energy of the system's atoms. |

| Solvent Model | TIP3P, SPC/E | Explicit water models that simulate the solvent environment realistically. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation; longer times allow for sampling of more conformational space. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Ensemble | NVT, NPT | Statistical ensembles that keep the number of particles, volume, and temperature (NVT) or pressure (NPT) constant. |

Note: This table outlines typical parameters for an MD simulation of a peptide. The specific values would be chosen based on the system and research question.

Computational Modeling of Ligand-Target Binding Interfaces

Understanding how a molecule like N-Me-D-Tyr(Me)-OH, or a peptide containing it, binds to a biological target such as a receptor or enzyme is crucial for drug design. Computational modeling, especially molecular docking and pharmacophore modeling, provides a structural hypothesis for this binding. nih.gov

Detailed Research Findings: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves preparing 3D structures of both the ligand (N-Me-D-Tyr(Me)-OH) and the target receptor. The ligand is then placed into the receptor's binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores typically indicating a more favorable interaction.

For N-Me-D-Tyr(Me)-OH, docking studies would reveal:

Binding Pose: The most likely 3D arrangement of the ligand within the active site.

Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the interaction.

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or ionic bonds formed between the ligand and amino acid residues of the target. For example, the aromatic ring of the tyrosine derivative could form pi-pi stacking interactions with phenylalanine, tyrosine, or tryptophan residues in the binding pocket. The methylated groups could form hydrophobic contacts.

This information is critical for understanding the basis of molecular recognition and for designing molecules with improved binding affinity or selectivity. arxiv.org

| Property | Illustrative Docking Result | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | A negative value indicating a theoretically favorable binding interaction. |

| Interacting Residues | Tyr34, Phe82, Arg105, Val109 | Specific amino acids in the hypothetical receptor's active site that form contacts with the ligand. |

| Hydrogen Bonds | Ligand carboxylate with Arg105 | A key electrostatic interaction stabilizing the complex. |

| Hydrophobic Interactions | Ligand aromatic ring with Phe82; Ligand methyl groups with Val109 | Nonpolar interactions that contribute significantly to the binding energy. |

Note: The data presented is a hypothetical example of a molecular docking result to illustrate the type of information obtained. It does not represent actual experimental data.

Predictive Spectroscopy and Spectroscopic Data Interpretation

Computational methods can predict spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. By calculating spectra in silico, researchers can compare them to experimental results to validate assignments or predict the spectroscopic signatures of unknown compounds.

Detailed Research Findings: Quantum mechanical calculations, particularly DFT, are widely used to predict various types of spectra. For this compound, these methods can be applied to:

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), one can predict the chemical shifts. These predicted shifts, when compared to experimental NMR data, can help assign peaks to specific atoms in the molecule and confirm its constitution and stereochemistry.

Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of the molecule. This results in a predicted IR or Raman spectrum. Comparing the predicted spectrum to the experimental one helps in assigning specific absorption bands to the vibrations of functional groups, such as the C=O stretch of the carboxylic acid, the N-H bend of the protonated amine, and the C-O stretches of the ether and acid groups.

These predictive studies are invaluable for structural elucidation and for understanding how molecular structure relates to spectroscopic observables. Machine learning approaches are also emerging that can translate molecular structures into predicted spectra with increasing accuracy. nih.gov

| Atom Site (¹³C) | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Assignment |

| C1 | 175.2 | 174.8 | Carboxyl Carbon (COOH) |

| C2 | 62.5 | 62.1 | Alpha-Carbon (CH) |

| C3 | 36.8 | 37.1 | Beta-Carbon (CH₂) |

| C4 | 131.0 | 130.5 | Aromatic C (ipso) |

| C5/C9 | 130.4 | 130.1 | Aromatic CH |

| C6/C8 | 114.5 | 114.9 | Aromatic CH |

| C7 | 159.3 | 158.9 | Aromatic C (para, attached to OMe) |

| C10 | 55.6 | 55.4 | Methoxy Carbon (O-CH₃) |

| C11 | 34.1 | 34.5 | N-Methyl Carbon (N-CH₃) |

Note: This table provides an illustrative comparison of hypothetical experimental and DFT-calculated ¹³C NMR chemical shifts for this compound. Such a comparison is standard for confirming structural assignments.

Future Perspectives and Emerging Research Directions for N Me D Tyr Me Oh.hcl

Innovations in Synthesis and Isolation of Modified Tyrosine Analogues

The synthesis of N-methylated and O-methylated tyrosine analogues like N-Me-D-Tyr(Me)-OH.HCl is a dynamic field, with ongoing efforts to develop more efficient and selective methods.

Recent advancements have focused on overcoming the challenges associated with traditional multi-step synthetic routes, which often involve harsh reagents and protecting group manipulations. One promising approach is the use of enzymatic catalysis, such as that by tyrosine phenol-lyase (TPL), for the synthesis of L-DOPA and other tyrosine derivatives. researchgate.net TPL can catalyze the reversible cleavage of L-tyrosine, and by substituting the phenol (B47542) group with other catechols, various L-DOPA analogs can be synthesized in a single step. researchgate.net While this has been primarily explored for L-tyrosine, the principles could be adapted for D-tyrosine derivatives.

Furthermore, palladium-catalyzed reactions are being explored for the synthesis of modified phenylalanine and tyrosine analogs. nih.gov These methods offer high efficiency and selectivity, allowing for the introduction of various functional groups onto the aromatic ring. The development of direct deuteration methods for amino acids also presents an interesting avenue for creating isotopically labeled versions of this compound, which would be invaluable for metabolic tracing and pharmacokinetic studies. mdpi.com

| Synthetic Innovation | Description | Potential Application for this compound |

| Enzymatic Catalysis (e.g., TPL) | Utilizes enzymes to catalyze specific reactions, offering high selectivity and milder reaction conditions. | Adaptation for the synthesis of D-tyrosine derivatives, potentially enabling a more direct and environmentally friendly synthetic route. |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure, improving efficiency and reducing waste. | Streamlining the synthesis of this compound by eliminating intermediate purification steps. |

| Time-Reduced N-Methylation | Optimized procedures that significantly shorten the time required for N-methylation of the peptide backbone. | Accelerating the synthesis of peptides and molecules containing the N-methylated D-tyrosine moiety. |

| Palladium-Catalyzed Reactions | Employs palladium catalysts for efficient and selective bond formation. | Facilitating the introduction of the O-methyl group and other modifications to the tyrosine ring. |

| Direct Deuteration | Methods for directly replacing hydrogen atoms with deuterium. | Production of isotopically labeled this compound for use in metabolic and mechanistic studies. |

Integration of Advanced Analytical Techniques for Real-Time Monitoring

The ability to monitor the dynamics of modified amino acids like this compound in biological systems is crucial for understanding their function. Advanced analytical techniques are being increasingly integrated to achieve real-time and sensitive detection.

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the quantification of amino acids in complex biological samples. nih.gov At-line MS methods have been developed to quickly assess amino acid concentrations from crude bioreactor media, enabling real-time monitoring and adjustments during cell culture processes. nih.gov This approach could be adapted to track the uptake and metabolism of this compound in cellular systems.